3-(9H-Fluoren-2-YL)but-2-enal
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Overview
Description
3-(9H-Fluoren-2-YL)but-2-enal is an organic compound that features a fluorene moiety attached to a butenal chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-Fluoren-2-YL)but-2-enal typically involves the reaction of fluorene derivatives with appropriate aldehydes under controlled conditions. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired butenal compound. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other condensation reactions that are optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(9H-Fluoren-2-YL)but-2-enal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The fluorene moiety can undergo electrophilic substitution reactions, introducing different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted fluorenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(9H-Fluoren-2-YL)but-2-enal has several scientific research applications:
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique electronic properties.
Organic Chemistry: This compound serves as a building block for the synthesis of more complex molecules and materials.
Biological Research: It is studied for its potential biological activities and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 3-(9H-Fluoren-2-YL)but-2-enal involves its interaction with specific molecular targets and pathways. In materials science, its electronic properties are exploited to enhance the performance of optoelectronic devices. In biological systems, it may interact with enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Bis(9,9-dihexyl-9H-fluoren-2-yl)quinoxaline
- 2,3-Bis(9,9-dihexyl-9H-fluoren-2-yl)-6,7-difluoroquinoxaline
- 2,3-Bis(9,9-dihexyl-9H-fluoren-2-yl)-5,6,7,8-tetrafluoroquinoxaline
Uniqueness
3-(9H-Fluoren-2-YL)but-2-enal is unique due to its specific structural configuration, which imparts distinct electronic and chemical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not perform as effectively .
Properties
CAS No. |
919301-83-0 |
---|---|
Molecular Formula |
C17H14O |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
3-(9H-fluoren-2-yl)but-2-enal |
InChI |
InChI=1S/C17H14O/c1-12(8-9-18)13-6-7-17-15(10-13)11-14-4-2-3-5-16(14)17/h2-10H,11H2,1H3 |
InChI Key |
NAMZTBPJXBMIJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Origin of Product |
United States |
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